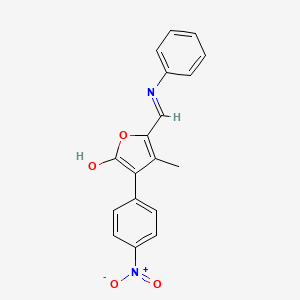

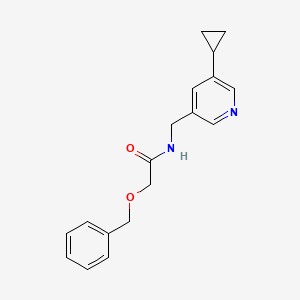

![molecular formula C23H20N4 B2669191 11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 459791-95-8](/img/structure/B2669191.png)

11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile” is a complex organic molecule. It is related to the isoquinoline family of compounds . Isoquinoline is a heterocyclic aromatic organic compound, and it’s a structural isomer of quinoline . The isoquinoline ring is found in many naturally occurring alkaloids .

Synthesis Analysis

The synthesis of isoquinoline derivatives, which this compound is a part of, has been a subject of extensive research . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been developed . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a benzimidazo[1,2-b]isoquinoline core, which is a type of isoquinoline . Isoquinoline is a benzopyridine, which is composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives have been studied extensively . These compounds exhibit fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The reactivity of these compounds can depend on the substitution on the heterocyclic pyridine ring .Applications De Recherche Scientifique

Thermodynamic Stability and Electron Efficiency

The study by Samani and Hashemianzadeh (2019) explores the solvent effect on the thermodynamic stability and electron efficiency of MZ-341 dye, a compound with structural similarities to the queried chemical. This research is significant for dye-sensitized solar cells (DSSCs), indicating that solvent choice impacts the dye's performance due to changes in solvation free energy and charge transfer properties (Samani & Hashemianzadeh, 2019).

Nonlinear Optical Properties

Research on benzimidazobenzophenanthroline type ladder polymers, including BBL and BBB, by Lindle et al. (1990), highlights the significant third-order optical susceptibilities of these compounds. This discovery is crucial for developing materials with enhanced optical properties, demonstrating the potential of benzimidazoisoquinoline derivatives in photonic applications (Lindle et al., 1990).

Fluorescent Labeling Reagent for Carnitine

Nakaya et al. (2001) synthesized 4-(2-Aminoethylamino)-7H-benz[de]benzimidazo[2,1-a]isoquinoline-7-one as a highly sensitive fluorescent labeling reagent for carnitine. This compound exhibits strong fluorescence, making it a valuable tool for carnitine detection in biological samples, illustrating the versatility of benzimidazoisoquinoline derivatives in bioanalytical chemistry (Nakaya et al., 2001).

Synthesis and Reactivity

The work of Pratap et al. (2007) on an unusual synthesis of tetrahydrobenzo[f]isoquinolines showcases the chemical reactivity and potential for creating diverse isoquinoline derivatives. This synthesis method offers a novel approach to generating structurally complex molecules, potentially useful in developing new pharmaceuticals and materials (Pratap et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

11-(benzylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4/c24-14-19-17-10-4-5-11-18(17)22(25-15-16-8-2-1-3-9-16)27-21-13-7-6-12-20(21)26-23(19)27/h1-3,6-9,12-13,25H,4-5,10-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVUOYGLJDNIMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

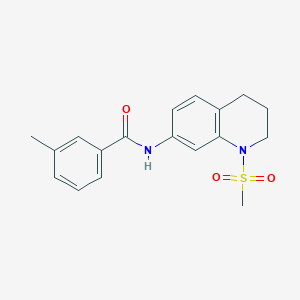

![tert-butyl 3-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2669110.png)

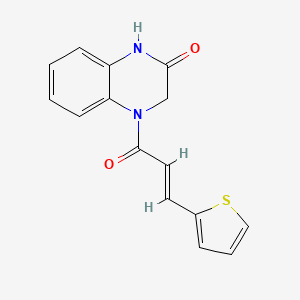

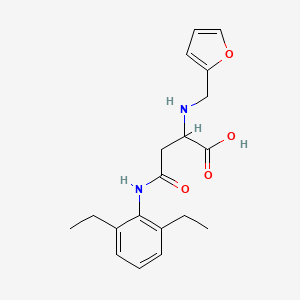

![5-[(4-Ethoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2669115.png)

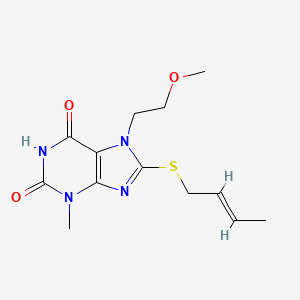

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxyethanone](/img/structure/B2669117.png)

![2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2669119.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2669120.png)

![N6-(sec-butyl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2669122.png)

![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2669126.png)

![N-(2,6-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2669131.png)